3-BROMO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound belonging to the class of organic compounds known as benzohydrazides. These compounds are characterized by the presence of a hydrazide group attached to a benzene ring. The specific structure of this compound includes a bromine atom at the 3-position of the benzene ring and a pyridin-4-ylmethylidene group attached to the nitrogen atom of the hydrazide.
Preparation Methods
The synthesis of 3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 3-bromobenzohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
Scientific Research Applications
3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial and antitumor agent. .
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific optical and electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
3-BROMO-N’-[(1E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound has additional bromine atoms and hydroxyl groups, which can influence its reactivity and biological activity.
4-BROMO-N’-[(3-BROMO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: The presence of hydroxyl groups and different substitution patterns can lead to variations in chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXDNSSBNQSKE-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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